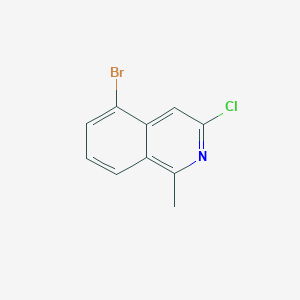

5-Bromo-3-chloro-1-methylisoquinoline

Vue d'ensemble

Description

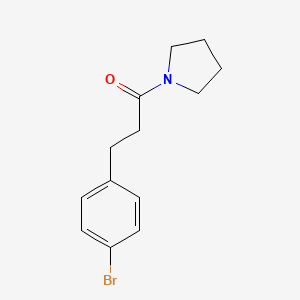

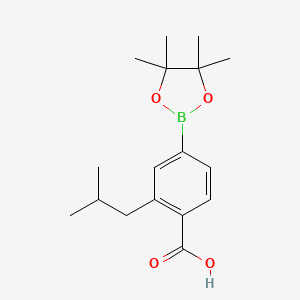

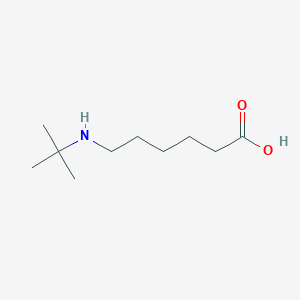

5-Bromo-3-chloro-1-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 . It is a solid substance and is not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for 5-Bromo-3-chloro-1-methylisoquinoline is1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

5-Bromo-3-chloro-1-methylisoquinoline is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Catalytic Synthesis Applications

Isoquinoline derivatives have been utilized in catalytic synthesis processes. For instance, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an effective catalytic system for the synthesis of dihydropyrimidinones and hydroquinazoline-diones under thermal and solvent-free conditions, highlighting the role of isoquinoline-related compounds in facilitating efficient chemical reactions (H. Kefayati, F. Asghari, Raheleh Khanjanian, 2012).

Synthetic Methodology Development

Research has focused on the regioselective monobromination of isoquinoline, leading to derivatives like 5-bromoisoquinoline. This process emphasizes the importance of halogenated isoquinolines in synthetic chemistry, offering insights into the manipulation of these compounds to achieve specific structural goals (W. Brown, A. Gouliaev, 2004).

Photochromic Material Development

The synthesis of photochromic materials, such as spiropyrans and spirooxazines, from 5-bromo- or 5-chloro-8-hydroxyquinoline derivatives, showcases the application of bromo-chloro isoquinolines in developing materials with unique optical properties. These compounds undergo thermal and photo-induced isomerization, making them valuable for creating responsive materials (N. A. Voloshin et al., 2008).

Drug Discovery and Development

Halogenated isoquinolines serve as key intermediates in drug discovery, particularly in the synthesis of compounds with potential therapeutic applications. For example, the synthesis of competitive AMPA receptor antagonists demonstrates the crucial role of bromoisoquinoline derivatives in the development of new pharmaceuticals (Geng Min, 2011).

Corrosion Inhibition

Research into novel 8-hydroxyquinoline derivatives, including those with bromo-substituents, has revealed their effectiveness as acid corrosion inhibitors for mild steel. This indicates the potential of bromo-chloro isoquinoline derivatives in materials science, particularly in protecting metals from corrosive environments (M. Rbaa et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

5-bromo-3-chloro-1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVSBMLHQHCAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-chloro-1-methylisoquinoline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)